molecular formula C8H9PS B14395929 (2,6-Dimethylphenyl)phosphanethione CAS No. 89982-88-7

(2,6-Dimethylphenyl)phosphanethione

Cat. No.: B14395929
CAS No.: 89982-88-7
M. Wt: 168.20 g/mol
InChI Key: UEBMOURCAOBUAE-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)phosphanethione is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)phosphanethione typically involves the reaction of 2,6-dimethylphenylmagnesium bromide with phosphorus pentasulfide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)phosphanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

    Reduction: Reduction reactions can convert the compound to its corresponding phosphine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of (2,6-Dimethylphenyl)phosphine oxide.

    Reduction: Formation of (2,6-Dimethylphenyl)phosphine.

    Substitution: Various substituted derivatives of the phenyl group.

Scientific Research Applications

(2,6-Dimethylphenyl)phosphanethione has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)phosphanethione involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its phosphorus-sulfur bond is particularly reactive, making it a useful intermediate in various synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dimethylphenyl)phosphine: Similar structure but lacks the sulfur atom.

    (2,6-Dimethylphenyl)phosphine oxide: Oxidized form of the compound.

    (2,6-Dimethylphenyl)phosphine sulfide: Contains a sulfur atom bonded to phosphorus but differs in the oxidation state.

Uniqueness

(2,6-Dimethylphenyl)phosphanethione is unique due to its specific combination of a 2,6-dimethylphenyl group and a phosphorus-sulfur bond

Properties

CAS No.

89982-88-7

Molecular Formula

C8H9PS

Molecular Weight

168.20 g/mol

IUPAC Name

1,3-dimethyl-2-thiophosphorosobenzene

InChI

InChI=1S/C8H9PS/c1-6-4-3-5-7(2)8(6)9-10/h3-5H,1-2H3

InChI Key

UEBMOURCAOBUAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)P=S

Origin of Product

United States

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